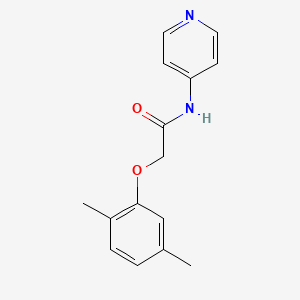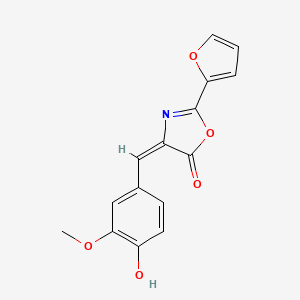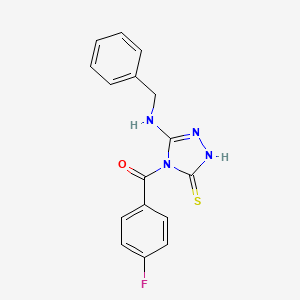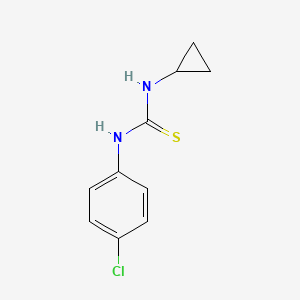![molecular formula C17H19NO5S B5747161 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B5747161.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine, commonly referred to as MGS, is a chemical compound that has gained significant attention in the scientific research community. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
MGS works by selectively blocking the N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine receptor, which is involved in various physiological and pathological processes in the brain. By blocking this receptor, MGS can modulate the activity of the glutamate neurotransmitter system, which plays a crucial role in synaptic plasticity and neuronal communication.
Biochemical and Physiological Effects:
MGS has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function, and reducing drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects and may protect against oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of MGS is its selectivity for the N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(4-methylphenyl)glycine receptor, which allows for more precise targeting of this receptor in experimental models. However, one limitation is that MGS has a relatively short half-life, which may require frequent dosing in animal models.
Future Directions
There are several future directions for research on MGS, including further exploration of its potential therapeutic applications in neurological and psychiatric disorders, as well as its mechanisms of action and potential side effects. Additionally, researchers may investigate the use of MGS in combination with other drugs or therapies to enhance its efficacy.
Synthesis Methods
The synthesis method for MGS involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MGS.
Scientific Research Applications
MGS has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and addiction. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-4-methylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-4-7-14(8-5-12)18(11-17(19)20)24(21,22)16-10-13(2)6-9-15(16)23-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROGTBRPYLLJGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-isopropyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5747086.png)

![7-(3-methoxyphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747088.png)

![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)
![ethyl 2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5747100.png)

![4-[2-(6-tert-butyl-1,1-dimethyl-2,3-dihydro-1H-inden-4-yl)ethanethioyl]morpholine](/img/structure/B5747111.png)
![N-isopropyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5747115.png)

![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5747124.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5747149.png)
